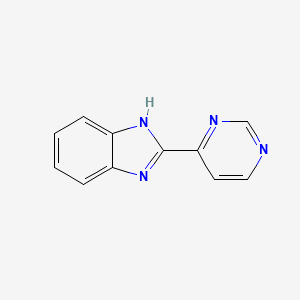
Benzimidazole, 2-(4-pyrimidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole, 2-(4-pyrimidinyl)- (6CI): is a heterocyclic aromatic organic compound that consists of a benzimidazole ring fused to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 2-(4-pyrimidinyl)- (6CI) typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization with pyrimidine derivatives. One common method includes the reaction of 2-aminobenzimidazole with pyrimidine-4-carbaldehyde under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves large-scale reactions using automated reactors. The process typically includes the use of high-purity starting materials, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzimidazole, 2-(4-pyrimidinyl)- (6CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of benzimidazole-2-ylmethanol derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Benzimidazole, 2-(4-pyrimidinyl)- (6CI) is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties .
Biology: In biological research, this compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. It has shown promising results in inhibiting the growth of various pathogens and cancer cells .
Medicine: The compound is investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and viral infections. It is also explored for its role in modulating biological pathways and molecular targets .
Industry: In the industrial sector, benzimidazole, 2-(4-pyrimidinyl)- (6CI) is used in the production of dyes, pigments, and polymers. It is also utilized in the development of new materials with enhanced mechanical and thermal properties .
Mécanisme D'action
The mechanism of action of benzimidazole, 2-(4-pyrimidinyl)- (6CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in DNA replication and repair, leading to the suppression of cell proliferation. It also interacts with cellular receptors and signaling pathways, modulating various biological processes .
Comparaison Avec Des Composés Similaires
Benzimidazole: A parent compound with a similar structure but lacking the pyrimidine ring.
Pyrimido[1,2-a]benzimidazoles: Compounds with fused pyrimidine and benzimidazole rings, similar to benzimidazole, 2-(4-pyrimidinyl)- (6CI).
Uniqueness: Benzimidazole, 2-(4-pyrimidinyl)- (6CI) is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. The presence of both benzimidazole and pyrimidine rings allows for diverse interactions with biological targets, making it a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C11H8N4 |
|---|---|
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
2-pyrimidin-4-yl-1H-benzimidazole |
InChI |
InChI=1S/C11H8N4/c1-2-4-9-8(3-1)14-11(15-9)10-5-6-12-7-13-10/h1-7H,(H,14,15) |
Clé InChI |
KHZYWMQALSTVDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=NC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


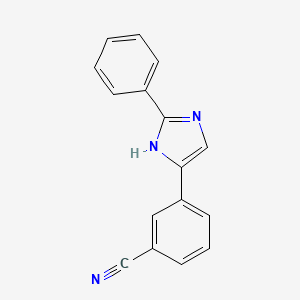
![2-Cyclopropyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13889178.png)
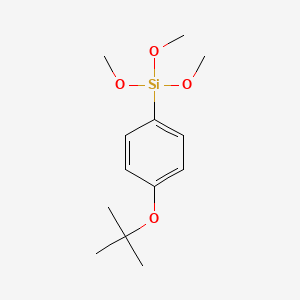

![3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine](/img/structure/B13889189.png)
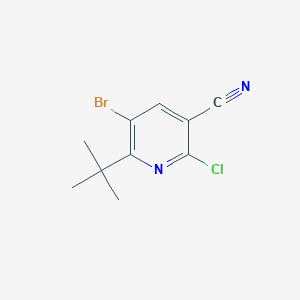
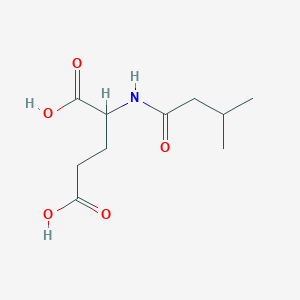
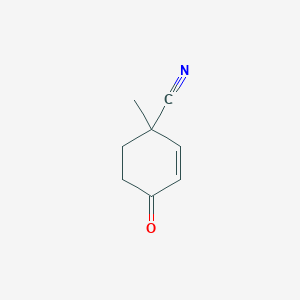
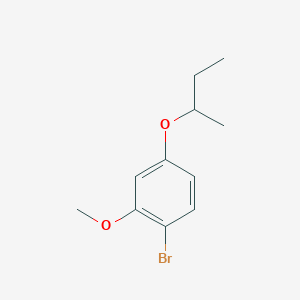
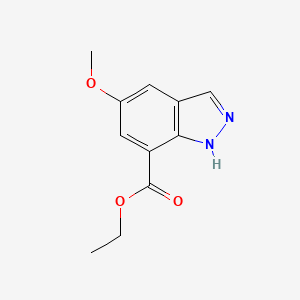
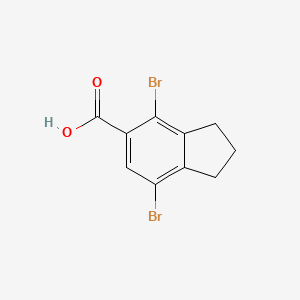
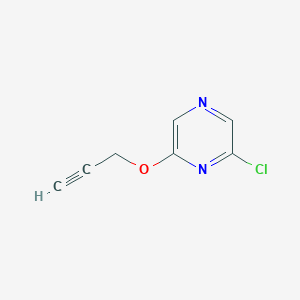
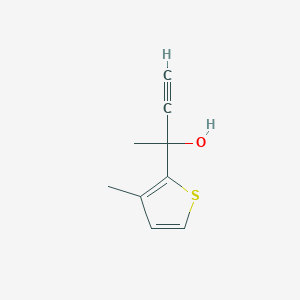
![Tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13889252.png)
